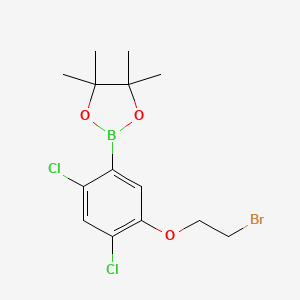

5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

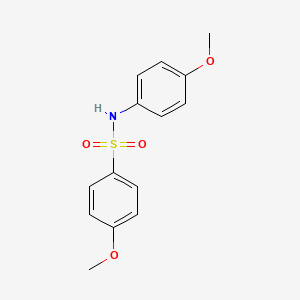

5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2096337-29-8. It has a molecular weight of 395.92 and its IUPAC name is 2-[5-(2-bromoethoxy)-2,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18BBrCl2O3/c1-13(2)14(3,4)21-15(20-13)9-7-12(19-6-5-16)11(18)8-10(9)17/h7-8H,5-6H2,1-4H3 . This code provides a specific textual identifier for the molecular structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 395.92 . It is stored under refrigerated conditions . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Light Emission in Polymers

5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester, as part of a broader group of arylboronic esters, has applications in the field of light emission in polymers. In a study by Neilson et al. (2007), such esters were used in the synthesis of chromophore-containing perfluorocyclobutyl (PFCB) polymers. These polymers demonstrated high molecular weights, excellent thermal stability, and superb processability, with potential applications in tailored light emission across the visible spectrum (Neilson et al., 2007).

Cross-Coupling Reactions in Organic Synthesis

Another application area is in cross-coupling reactions, which are pivotal in organic synthesis. Takagi et al. (2002) reported the synthesis of 1-alkenylboronic acid pinacol esters through a palladium-catalyzed cross-coupling reaction, demonstrating the utility of these esters in creating unsymmetrical 1,3-dienes (Takagi et al., 2002).

Polymerization and Copolymerization

In the field of polymer chemistry, arylboronic esters are used in various polymerization processes. For example, Lightfoot et al. (2003) found that vinylboronate pinacol ester was highly effective in Heck versus Suzuki coupling, facilitating the production of high-quality polymers (Lightfoot et al., 2003).

Synthesis of Boronic Acid Pinacol Esters

The synthesis of boronic acid pinacol esters themselves is a significant application. Pandarus et al. (2014) investigated the heterogeneously catalyzed synthesis of these esters using various aryl halides, providing direct access to a diverse set of boronic acid pinacol esters (Pandarus et al., 2014).

Applications in π-Conjugated Polymers

Arylboronic esters play a role in the synthesis of π-conjugated polymers, as seen in the work of Nojima et al. (2016). They used these esters in the Suzuki-Miyaura coupling polymerization to produce high-molecular-weight polymers with boronic acid moieties (Nojima et al., 2016).

Phosphorescence Properties

Shoji et al. (2017) discovered that simple arylboronic esters, including those like this compound, exhibit phosphorescence in the solid state at room temperature. This finding opens up potential applications in organic light-emitting diodes and bioimaging (Shoji et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[5-(2-bromoethoxy)-2,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BBrCl2O3/c1-13(2)14(3,4)21-15(20-13)9-7-12(19-6-5-16)11(18)8-10(9)17/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTASHZGJVAHBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BBrCl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

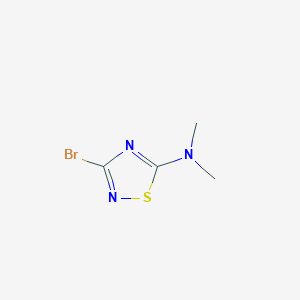

![1-[(Thiomorpholin-4-yl)carboximidoyl]guanidine](/img/structure/B2659067.png)

![(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide](/img/structure/B2659076.png)

![3-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2659077.png)

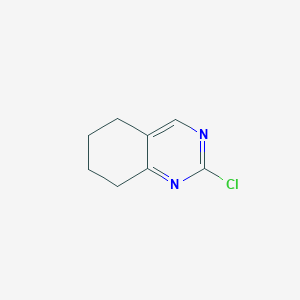

![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2659078.png)

![4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide](/img/structure/B2659080.png)

![5-{9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-9-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2659081.png)

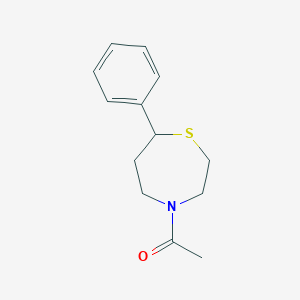

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2659086.png)

![2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2659088.png)